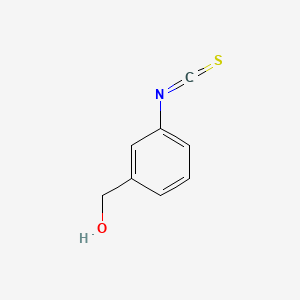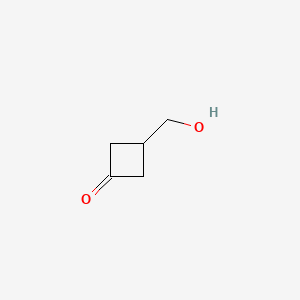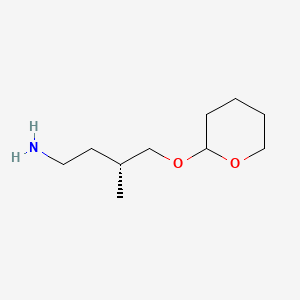
(R)-3-Methyl-4-tetrahydropyranyloxybutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Methyl-4-tetrahydropyranyloxybutylamine, also known as MTPBA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a derivative of the natural amino acid tryptophan and has been shown to possess a variety of pharmacological properties. In
Mecanismo De Acción
The mechanism of action of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine is not fully understood, but it is thought to involve the modulation of neurotransmitter levels in the brain. (R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to increase serotonin levels in the brain, which can improve mood and alleviate symptoms of depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction, possibly by modulating dopamine levels in the brain.
Biochemical and Physiological Effects:
(R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to have a variety of biochemical and physiological effects. In cancer research, (R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In depression research, (R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to increase serotonin levels in the brain, which can improve mood and alleviate symptoms of depression. In addiction research, (R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to reduce drug-seeking behavior in animal models of addiction, possibly by modulating dopamine levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-3-Methyl-4-tetrahydropyranyloxybutylamine in lab experiments is that it is a relatively simple compound to synthesize. It has also been shown to have a variety of pharmacological properties, making it a versatile tool for studying a variety of biological processes. However, one limitation of using (R)-3-Methyl-4-tetrahydropyranyloxybutylamine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on (R)-3-Methyl-4-tetrahydropyranyloxybutylamine. One area of interest is the development of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine derivatives with improved pharmacological properties, such as increased potency or selectivity for a particular target. Another area of interest is the investigation of the mechanism of action of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine, which could lead to the development of new therapeutic strategies for a variety of diseases. Finally, further research is needed to explore the potential therapeutic applications of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine in areas such as cancer, depression, and addiction.
Métodos De Síntesis
The synthesis of (R)-3-Methyl-4-tetrahydropyranyloxybutylamine involves the reaction of tryptophan with 3-methyl-1,5-pentanediol in the presence of a catalyst. This reaction produces a tetrahydropyranyl-protected intermediate, which is then reacted with butylamine to form (R)-3-Methyl-4-tetrahydropyranyloxybutylamine. The yield of this reaction can be improved by using a chiral catalyst, which allows for the production of the desired enantiomer.
Aplicaciones Científicas De Investigación
(R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, depression, and addiction. In cancer research, (R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In depression research, (R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to increase serotonin levels in the brain, which can improve mood and alleviate symptoms of depression. In addiction research, (R)-3-Methyl-4-tetrahydropyranyloxybutylamine has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
(3R)-3-methyl-4-(oxan-2-yloxy)butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(5-6-11)8-13-10-4-2-3-7-12-10/h9-10H,2-8,11H2,1H3/t9-,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZPRAUWWCCPQT-YHMJZVADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)COC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)COC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


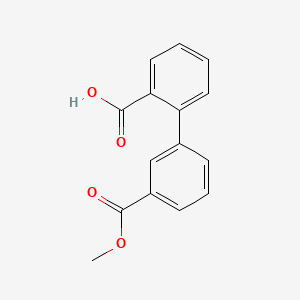
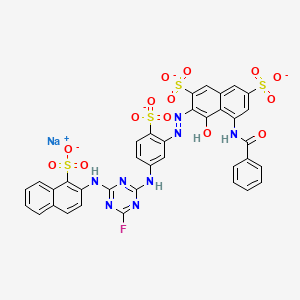
![7-hydroxy-9-methyl-6-phenyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B575173.png)
![Oxiranecarboxaldehyde, 3-methyl-3-(3-pentenyl)-, [2R-[2alpha,3beta(Z)]]- (9CI)](/img/no-structure.png)
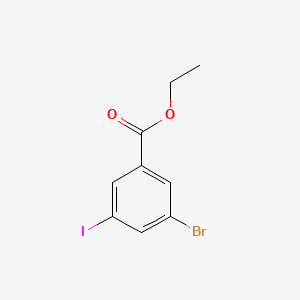
![1-[(2-Oxocyclohexyl)methyl]pyrrolidine-2-thione](/img/structure/B575178.png)

![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)
